molecular formula C7H12ClN3 B2736914 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride CAS No. 2193066-71-4

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride

Cat. No.: B2736914
CAS No.: 2193066-71-4
M. Wt: 173.64
InChI Key: QXUMZOBZRBMHOO-UHFFFAOYSA-N
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Description

Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes both an azabicyclo[3.2.1]octane core and a diazirine ring. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a photoaffinity label. The diazirine ring can form highly reactive carbene intermediates upon exposure to UV light, allowing for the covalent attachment to biomolecules. This property is useful for studying protein-ligand interactions and mapping binding sites .

Medicine

In medicine, derivatives of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride are investigated for their potential therapeutic applications. These include acting as enzyme inhibitors, receptor modulators, or drug delivery agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties and reactivity .

Mechanism of Action

The mechanism of action of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride involves the generation of reactive intermediates, such as carbenes, upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing for the modification of biomolecules or materials. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride is unique due to its combination of a spirocyclic azabicyclo[3.2.1]octane core and a diazirine ring. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds. Its ability to generate reactive intermediates upon UV exposure makes it particularly valuable in photoaffinity labeling and other photochemical applications .

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUMZOBZRBMHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)N=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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